
N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Fluorobenzyl)-2-methylbutan-2-amine hydrochloride, also known as 4F-MPH, is a synthetic compound that belongs to the class of phenethylamines. 4F-MPH is a psychoactive substance and has been used as a research chemical in scientific studies. The compound is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
Scientific Research Applications
Fluorine-Containing Compounds in Drug Discovery
- Fluorinated compounds in medicinal chemistry : Research on fluorinated compounds, such as those involving fluorobenzyl groups, highlights their importance in medicinal chemistry due to the unique properties that fluorine atoms confer on molecules, including increased lipophilicity, stability, and potential for specific biological interactions (Monteagudo et al., 2007; Li and Smith, 2001).
Synthesis and Characterization of Amine Derivatives
- Synthetic methodologies involving amine derivatives : The synthesis and characterization of amine derivatives, such as through the Mannich reaction or other amine functionalization methods, are crucial in developing intermediates for further chemical synthesis or potential pharmacological applications (Makarova et al., 2002; Khlebnikova et al., 2014).
Applications in Analytical Techniques
- Analytical applications of amine-reactive compounds : The use of compounds that react specifically with amines, such as in the development of analytical methods for detecting or quantifying amine-bearing pharmaceuticals, demonstrates the utility of amine functionalities in research and quality control settings (Elbashir et al., 2011).
Corrosion Inhibition
- Amine derivatives as corrosion inhibitors : Research into amine derivatives for protecting metals against corrosion, especially in acidic environments, illustrates the broad applicability of amine chemistry beyond pharmaceuticals, highlighting their role in materials science and engineering (Boughoues et al., 2020).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10;/h5-8,14H,4,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYOSKCFKVJSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

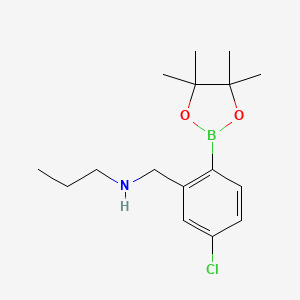
![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2811027.png)


![3-[N-(2-carboxyethyl)anilino]propanoic acid](/img/structure/B2811030.png)

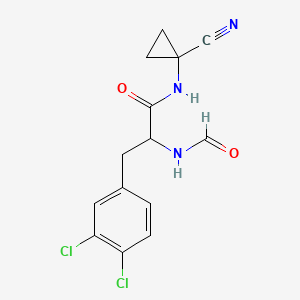
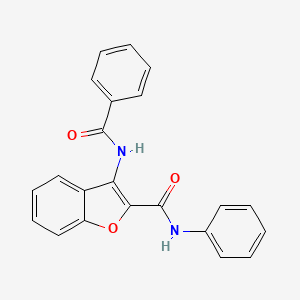
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2811035.png)
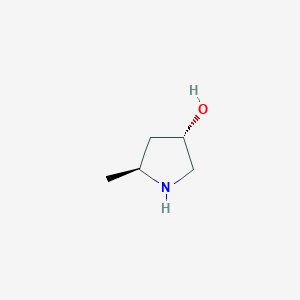
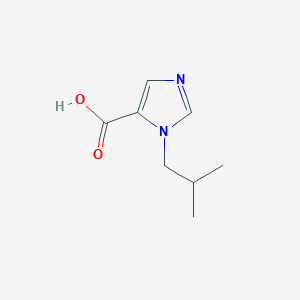
![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2811041.png)
![3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one](/img/structure/B2811042.png)
